molecular formula C12H16ClNO3 B2773259 Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 128073-39-2

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No. B2773259
M. Wt: 257.71
InChI Key: CLCLUOFAUVWDIB-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the CAS Number: 134388-85-5 . It has a molecular weight of 221.26 . The IUPAC name for this compound is ethyl 6-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The alcohol on the resulting intermediate was converted to an alkyl chloride using SOCl2, which was then used to alkylate various amines to yield the final compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Resolution

  • Stereoselective Hydrolysis: Research demonstrated the stereoselective hydrolysis of esters, including ethyl esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, using animal liver acetone powders. This process yields the corresponding (S)-acid and the unreacted (R)-ester, showcasing a method for enantiomeric separation of this compound (Sánchez et al., 2001).
  • Dynamic Kinetic Resolution: The compound has been utilized in the synthesis of enantiomerically pure forms of 6-hydroxy-tetrahydroisoquinoline-1-carboxylic acid via dynamic kinetic resolution. This method employs enzymatic hydrolysis to achieve high enantiopurity and yield, indicating its potential in producing enantiomerically enriched pharmaceutical precursors (Paál et al., 2008).

Chemical Transformations

  • Nucleophilic Reactions: Studies on the reactions of related isoquinoline carboxylates with nitrogen-centered nucleophiles highlight the compound's versatility in chemical transformations. These reactions lead to a variety of structurally diverse derivatives, underscoring its utility in synthetic organic chemistry (Surikova et al., 2008).

Potential Antiviral Activity

  • Antiviral Compound Synthesis: Although not directly involving ethyl 6-hydroxy-tetrahydroisoquinoline-3-carboxylate hydrochloride, related research into the synthesis of novel indole and isoquinoline derivatives for antiviral evaluation points to the broader chemical class's relevance in drug discovery. These studies explore the potential of such compounds against various viruses, including influenza and hepatitis C, although specific derivatives of ethyl 6-hydroxy-tetrahydroisoquinoline-3-carboxylate were not highlighted as antiviral agents themselves (Ivashchenko et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11;/h3-5,11,13-14H,2,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCLUOFAUVWDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

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